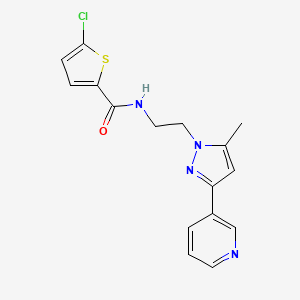![molecular formula C14H12ClN3O2S B2663415 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1119385-57-7](/img/structure/B2663415.png)
4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine is a compound of interest in various scientific fields. Its structure comprises a benzoxazine ring fused with a pyrimidine moiety, indicating potential biological activities and applications in pharmaceuticals and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine typically involves multi-step organic reactions. A common route starts with the preparation of the benzoxazine core, followed by the introduction of the pyrimidine ring. Key steps may include:
Formation of the 1,4-benzoxazine ring via cyclization reactions.
Chlorination of the pyrimidine ring.
Introduction of the methylsulfanyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods may vary, but they generally involve optimization of reaction conditions for yield and purity. This can include temperature control, catalyst selection, and solvent choice to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine can undergo several chemical reactions, such as:
Oxidation: : Involving agents like hydrogen peroxide.
Reduction: : Utilizing reducing agents such as sodium borohydride.
Substitution: : Employing various nucleophiles to replace the chloro or methylsulfanyl groups.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : e.g., hydrogen peroxide, potassium permanganate.
Reducing agents: : e.g., sodium borohydride, lithium aluminum hydride.
Nucleophiles: : e.g., amines, thiols.
Major Products Formed
These reactions can lead to various derivatives, such as:
Oxidized products with hydroxyl groups.
Reduced compounds with different hydrogenation patterns.
Substituted derivatives with diverse functional groups.
科学研究应用
4-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine finds applications across multiple scientific domains:
Chemistry: : As an intermediate in synthetic organic chemistry for constructing complex molecules.
Biology: : Potential bioactive agent in drug discovery, targeting enzymes or receptors.
Medicine: : Investigated for therapeutic properties, possibly in treating diseases like cancer or infections.
Industry: : Used in developing new materials with specific properties, such as polymers or coatings.
作用机制
The compound's mechanism of action often involves interaction with biological targets at the molecular level. This can include:
Binding to enzymes: : Inhibiting or modulating their activity.
Interacting with receptors: : Altering signal transduction pathways.
Affecting DNA/RNA: : Influencing transcription or replication processes.
相似化合物的比较
Similar Compounds
Other compounds with related structures may include:
2-(methylsulfanyl)pyrimidine derivatives.
1,4-benzoxazine analogues.
Chlorinated pyrimidines.
Unique Features
Compared to its analogues, 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine:
Exhibits a unique combination of a benzoxazine ring with a substituted pyrimidine.
Possesses a specific arrangement that may offer distinct biological activity or chemical reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. From its synthetic routes to its applications and mechanisms, this compound presents opportunities for further research and development.
属性
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-21-14-16-8-9(15)12(17-14)13(19)18-6-7-20-11-5-3-2-4-10(11)18/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZCDIFKRQOMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCOC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
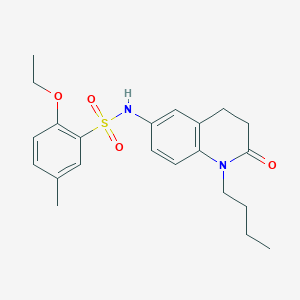
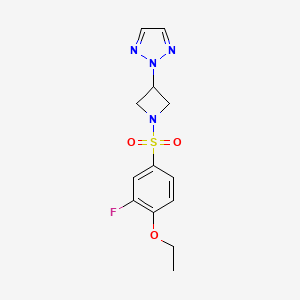
![4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B2663334.png)
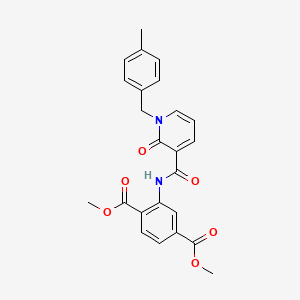
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide](/img/structure/B2663338.png)
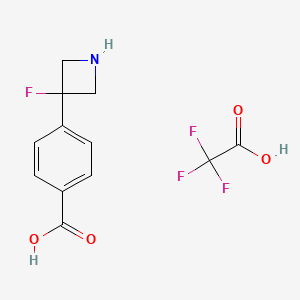
![4-[4-(thiophen-2-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2663345.png)
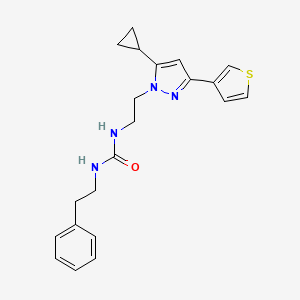
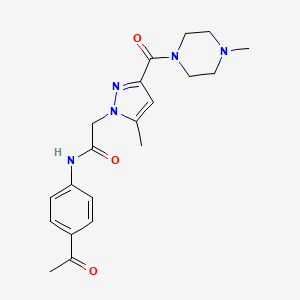
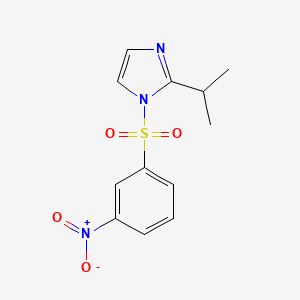
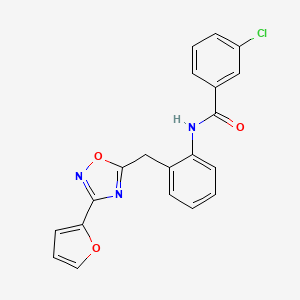
![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2663352.png)
![3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2663354.png)
